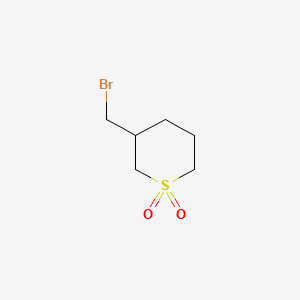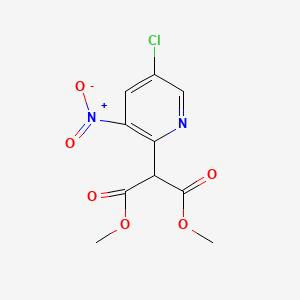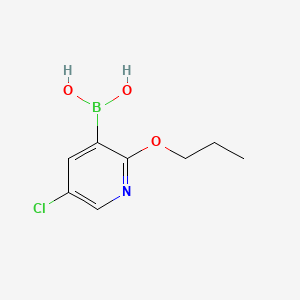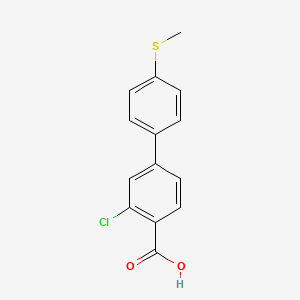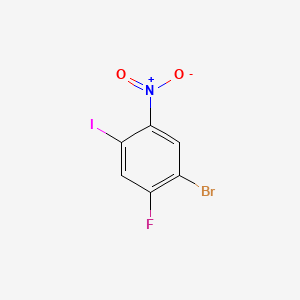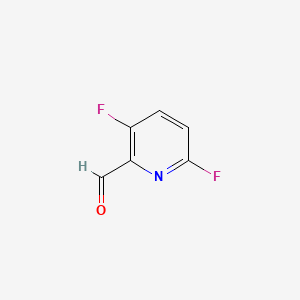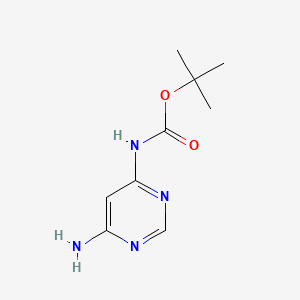
tert-Butyl (6-aminopyrimidin-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (6-aminopyrimidin-4-yl)carbamate is a chemical compound with the molecular formula C₁₃H₂₂N₄O₂ and a molecular weight of 266.34 g/mol . It is commonly used in research and development, particularly in the field of pharmaceuticals and organic chemistry. This compound is known for its role as a protecting group for amines, which is essential in peptide synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyl (6-aminopyrimidin-4-yl)carbamate can be synthesized through a multi-step process involving the protection of the amine group. One common method involves the use of tert-butyl chloroformate (Boc-Cl) to protect the amine group of 6-aminopyrimidine . The reaction typically occurs in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM). The reaction conditions are generally mild, with the reaction being carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The industrial production also emphasizes the importance of purity and consistency, often requiring additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (6-aminopyrimidin-4-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other substituents.
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for deprotection of the tert-butyl group.
Triethylamine (TEA): Used as a base in the protection reaction.
Dichloromethane (DCM): Common solvent for the reactions.
Major Products Formed
Free Amine: Formed after deprotection of the tert-butyl group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
tert-Butyl (6-aminopyrimidin-4-yl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical compounds.
Industry: Applied in the production of fine chemicals and intermediates for various chemical processes.
Mécanisme D'action
The mechanism of action of tert-Butyl (6-aminopyrimidin-4-yl)carbamate primarily involves its role as a protecting group. The tert-butyl group protects the amine functionality during synthetic transformations, preventing unwanted reactions. The protected amine can then be selectively deprotected under specific conditions, allowing for further functionalization .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate
- tert-Butyl (6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
tert-Butyl (6-aminopyrimidin-4-yl)carbamate is unique due to its specific structure, which provides stability and ease of deprotection under mild conditions. This makes it particularly valuable in peptide synthesis and other applications where selective protection and deprotection of amines are required .
Propriétés
IUPAC Name |
tert-butyl N-(6-aminopyrimidin-4-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-9(2,3)15-8(14)13-7-4-6(10)11-5-12-7/h4-5H,1-3H3,(H3,10,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHIIDRUXBVFCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=NC(=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
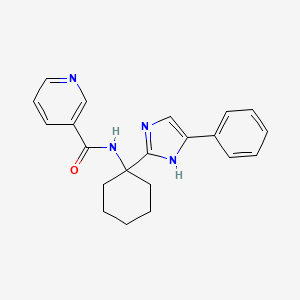
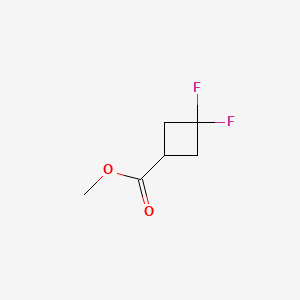
![[2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid](/img/structure/B582326.png)
